molecular formula C19H20O6 B1232822 Qianhucoumarin A

Qianhucoumarin A

Cat. No.: B1232822
M. Wt: 344.4 g/mol
InChI Key: QPLSCFLMIOADPA-RQJZHBNNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Qianhucoumarin A is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromen derivatives, which are known for their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Qianhucoumarin A typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chromen Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen ring system.

    Hydroxylation: Introduction of the hydroxyl group at the 9th position is achieved through selective oxidation reactions.

    Esterification: The final step involves the esterification of the hydroxylated chromen derivative with (Z)-2-methylbut-2-enoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Qianhucoumarin A undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Qianhucoumarin A exerts its effects involves interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play crucial roles in its reactivity, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Qianhucoumarin A can be compared with other chromen derivatives, such as:

These compounds share similar structural features but differ in their functional groups and biological activities, highlighting the unique properties of this compound.

Properties

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

[(9R,10R)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C19H20O6/c1-5-10(2)18(22)24-16-14-12(25-19(3,4)17(16)21)8-6-11-7-9-13(20)23-15(11)14/h5-9,16-17,21H,1-4H3/b10-5-/t16-,17-/m1/s1

InChI Key

QPLSCFLMIOADPA-RQJZHBNNSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O

SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O

Canonical SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O

Synonyms

3'-hydroxy-4'-tigloyloxy-3',4'-dihydroseslin
qianhucoumarin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Qianhucoumarin A
Reactant of Route 2
Qianhucoumarin A
Reactant of Route 3
Reactant of Route 3
Qianhucoumarin A
Reactant of Route 4
Qianhucoumarin A
Reactant of Route 5
Qianhucoumarin A
Reactant of Route 6
Qianhucoumarin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.